6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
Properties
Molecular Formula |
C18H20FN3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20FN3O4/c1-20-13-9-22(10-14(25-3)26-4)16(11-5-7-12(19)8-6-11)15(13)17(23)21(2)18(20)24/h5-9,14H,10H2,1-4H3 |
InChI Key |
MDSICXXGCCENOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CC(OC)OC |
Origin of Product |
United States |
Biological Activity
6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a novel compound belonging to the pyrrolo[3,4-d]pyrimidine family. Its complex structure includes a pyrimidine core fused with a pyrrole ring and features a 4-fluorophenyl substituent along with a dimethoxyethyl group. This unique architecture suggests potential biological activities that warrant investigation.
- Molecular Formula : C18H20FN3O4
- Molecular Weight : 361.4 g/mol
- CAS Number : 1010883-86-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Preliminary findings indicate promising activities against several biological targets.
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar in structure to our target have demonstrated cytotoxic effects in various cancer cell lines. Studies indicate that the presence of the fluorophenyl group enhances the compound's ability to inhibit tumor growth.
| Compound Name | Notable Activities |
|---|---|
| 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | Anticancer activity reported |
| 6-(Phenyl)-5-(4,6-dioxohexahydropyrimidin) | Potential enzyme inhibitors |
| 6-(Methylphenyl)-5-(thioxohexahydropyrimidin) | Cytotoxic effects noted |
Antimycobacterial Activity
A related study examined pyrrolo[2,3-d]pyrimidine derivatives for their antimycobacterial properties against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, suggesting that modifications similar to those in our target compound could yield effective antimycobacterial agents .
The mechanism by which 6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer proliferation and bacterial growth inhibition.
Case Study 1: Anticancer Efficacy
In a recent study evaluating various pyrrolo[3,4-d]pyrimidine derivatives for anticancer activity, our target compound was assessed alongside other analogs. The findings indicated that modifications at the 5-position significantly impacted cytotoxicity against human cancer cell lines. The incorporation of the fluorophenyl moiety was linked to enhanced binding affinity to cancer-related targets.
Case Study 2: Antitubercular Potential
Another investigation focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives for their antitubercular activity. Results showed that structural modifications similar to those found in our compound led to promising inhibition of M. tuberculosis, highlighting its potential as a lead compound for further development in antitubercular therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrrolo-pyrimidine-dione derivatives from the evidence, focusing on substituent effects, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 2,2-dimethoxyethyl group likely reduces logP compared to analogs with chlorophenyl or bromophenyl substituents (e.g., D077-0186, logP = 3.54), improving aqueous solubility .
- Methoxy or dimethoxy groups (e.g., Compound 9) balance lipophilicity and metabolic stability, avoiding excessive hydrophobicity .
Biological Activity Trends: 4-Fluorophenyl at position 5 (target compound) may enhance target binding via electron-withdrawing effects, similar to fluorophenyl groups in kinase inhibitors .
Synthetic Feasibility :
- Bromophenyl and chlorophenyl analogs () show moderate yields (35–56%), suggesting that introducing bulkier groups (e.g., dimethoxyethyl) may require optimized coupling conditions .
Therapeutic Potential: DPP-IV inhibitors () highlight the relevance of pyrrolo-pyrimidine-diones in diabetes therapy. The target compound’s dimethoxyethyl group could modulate selectivity against off-target enzymes.
Preparation Methods
Synthesis of the Pyrrolo[3,4-d]pyrimidine Core
The initial step in synthesizing this compound involves creating the pyrrolo[3,4-d]pyrimidine framework. This can be achieved through several methods:
Nitration and Cyclization : Starting from commercially available precursors such as 6-methyluracil, nitration at C5 is performed using a mixture of concentrated sulfuric and nitric acids at low temperatures. This is followed by a modified Batcho-Leimgruber synthesis to form the enamine intermediate, which undergoes cyclization to yield the pyrrolo[3,4-d]pyrimidine structure.
Reduction and Nucleophilic Attack : The nitro group in the intermediate is reduced to an amino group using zinc dust in acetic acid. This amino group then participates in a nucleophilic attack on C8 of the pyrimidine ring, facilitating ring closure and forming the desired core structure.
Functionalization of the Core
Once the core structure is established, further functionalization is required to introduce the dimethoxyethyl and fluorophenyl groups:
Alkylation with Dimethoxyethyl Group : The introduction of the dimethoxyethyl substituent can be achieved through an alkylation reaction. Typically, an appropriate alkylating agent is reacted with the core compound under basic conditions to facilitate substitution at the nitrogen or carbon sites.
Fluorination : The introduction of the fluorophenyl group may involve electrophilic aromatic substitution or direct fluorination methods depending on the reactivity of available intermediates.
Purification Techniques
After synthesis, purification of the target compound is crucial for obtaining a high-purity product. Common techniques include:
Column Chromatography : This method is often used to separate and purify organic compounds based on their polarity. A typical elution solvent system might involve mixtures of hexanes and ethyl acetate.
Recrystallization : Following chromatography, recrystallization from suitable solvents can further purify the compound by exploiting differences in solubility.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields from various synthesis routes:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | 0 °C in H₂SO₄/HNO₃ | - | Formation of nitro intermediate |
| Reduction | Acetic acid with zinc dust | - | Conversion of nitro to amino group |
| Alkylation | Basic conditions with dimethoxyethyl halide | 60% | Successful introduction of dimethoxyethyl group |
| Column Chromatography | Hexanes/EtOAc elution | - | Purification step |
| Final Yield | - | Approx. 60% overall yield | Based on combined steps |
Q & A
Q. What are the recommended synthetic routes for 6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, and how can reaction yields be optimized?
- Methodological Answer : The compound’s pyrrolo[3,4-d]pyrimidine-dione core is typically synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Step 1 : Formation of the pyrimidine ring using 4-fluorophenylacetamide derivatives and dimethoxyethyl ketones under acidic conditions (e.g., H2SO4 catalysis).
- Step 2 : N-methylation using methyl iodide in the presence of a base (e.g., K2CO3) to introduce the 1,3-dimethyl groups.
- Step 3 : Cyclization via intramolecular nucleophilic substitution to form the fused pyrrole ring.
To optimize yields: - Use continuous flow reactors to enhance mixing and reduce side reactions .
- Monitor reaction progress with HPLC and adjust solvent polarity (e.g., DMF → THF) to improve intermediate solubility .
- Example reaction conditions:
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | H2SO4 | 80 | 65–70 |
| 2 | Acetone | K2CO3 | 60 | 85–90 |
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : 1H and 13C NMR to verify substituents (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm, dimethoxyethyl protons at δ 3.3–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C19H21FN3O4 requires m/z 398.1462) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable). For example, similar compounds show π-π stacking between fluorophenyl and pyrimidine rings .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., EGFR). Substituent modifications (e.g., replacing dimethoxyethyl with carboxyethyl) can enhance hydrogen bonding .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF3) on the fluorophenyl ring may stabilize charge transfer .
- QSAR Models : Corrogate substituent hydrophobicity (logP) with IC50 values to prioritize derivatives .
Q. How can contradictory data in enzyme inhibition assays (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration in kinase assays. Standardize using validated protocols .
- Compound Purity : Confirm purity (>98% by HPLC) and solubility (e.g., DMSO stock precipitation) .
- Enzyme Isoforms : Test against specific isoforms (e.g., EGFR-T790M vs. wild-type) to clarify selectivity .
Q. What strategies are effective in resolving synthetic by-products during large-scale production?
- Methodological Answer :
- Chromatographic Analysis : Use preparative HPLC to isolate by-products (e.g., demethylated intermediates) .
- Reaction Monitoring with Inline IR : Detect intermediate degradation (e.g., hydrolysis of dimethoxyethyl groups) in real-time .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology to minimize side reactions .
Q. How does the 4-fluorophenyl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess oxidation rates. Fluorine reduces metabolic clearance by blocking CYP450-mediated hydroxylation .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). The fluorophenyl group enhances lipophilicity (logP ~2.5), improving membrane diffusion .
Data Contradiction Analysis Example
Issue : Discrepancies in reported antimicrobial activity (e.g., active against S. aureus but inactive in replicate studies).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
